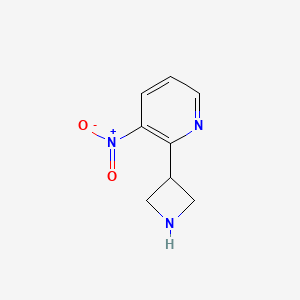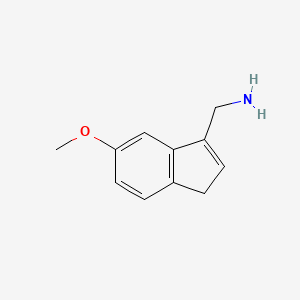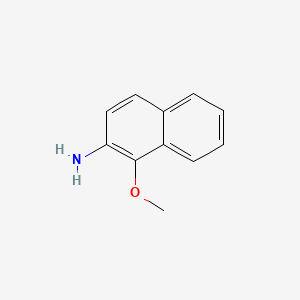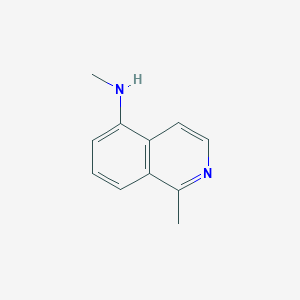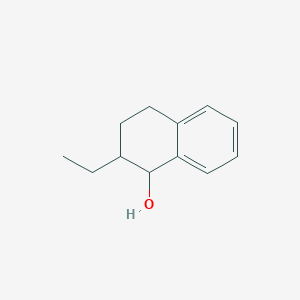
(1R,2R)-5-Methoxy-2,3-dihydro-1H-indene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-5-Methoxy-2,3-dihydro-1H-indene-1,2-diol is a chiral organic compound characterized by its unique structure, which includes a methoxy group and two hydroxyl groups attached to an indene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-5-Methoxy-2,3-dihydro-1H-indene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene backbone, which can be derived from commercially available starting materials.
Dihydroxylation: The dihydroxylation step involves the addition of hydroxyl groups to the indene ring. This can be accomplished using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires careful control of reaction conditions, purification processes, and quality assurance to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or quinones. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products:
Oxidation: Ketones, quinones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(1R,2R)-5-Methoxy-2,3-dihydro-1H-indene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of (1R,2R)-5-Methoxy-2,3-dihydro-1H-indene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy group may participate in hydrophobic interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
(1R,2R)-1,2-Diphenylethane-1,2-diol: Shares a similar diol structure but with phenyl groups instead of a methoxy group.
(1R,2R)-Cyclohexane-1,2-diol: Another diol compound with a cyclohexane backbone.
Uniqueness: (1R,2R)-5-Methoxy-2,3-dihydro-1H-indene-1,2-diol is unique due to its indene backbone and the presence of a methoxy group, which imparts distinct chemical and biological properties compared to other diol compounds. Its chiral nature and specific functional groups make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
(1R,2R)-5-methoxy-2,3-dihydro-1H-indene-1,2-diol |
InChI |
InChI=1S/C10H12O3/c1-13-7-2-3-8-6(4-7)5-9(11)10(8)12/h2-4,9-12H,5H2,1H3/t9-,10-/m1/s1 |
Clé InChI |
KQPYZPKLDYAWMI-NXEZZACHSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)[C@H]([C@@H](C2)O)O |
SMILES canonique |
COC1=CC2=C(C=C1)C(C(C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl {[methoxy(dimethyl)silyl]methyl}carbamate](/img/structure/B11912867.png)

![6-Chloromethyl-imidazo[2,1-b]thiazole](/img/structure/B11912878.png)
